Methyl 9-oxohexacosanoate
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Overview
Description
Methyl 9-oxohexacosanoate is a chemical compound with the molecular formula C27H52O3This compound is a type of fatty acid methyl ester, which is commonly found in various natural sources and has several industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-oxohexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Hexacosanoic acid+Methanol→Methyl 9-oxohexacosanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxohexacosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Hexacosanoic acid.
Reduction: Methyl 9-hydroxyhexacosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 9-oxohexacosanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biofuels and as a component in lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 9-oxohexacosanoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl hexacosanoate: Similar in structure but lacks the oxo group.
Methyl 25-oxohexacosanoate: Similar but with the oxo group at a different position.
Methyl 12-oxo-3(E)-tridecenoate: Another oxo fatty acid ester with a different chain length and position of the oxo group
Uniqueness
Methyl 9-oxohexacosanoate is unique due to the presence of the oxo group at the 9th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
55955-49-2 |
---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 9-oxohexacosanoate |
InChI |
InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26(28)24-21-18-16-19-22-25-27(29)30-2/h3-25H2,1-2H3 |
InChI Key |
CPXVTKNQCMDWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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